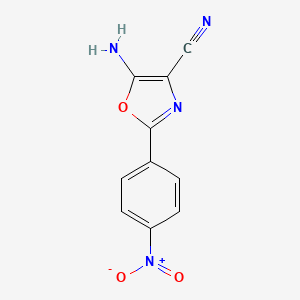![molecular formula C8H12N2O2 B12894914 (R)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12894914.png)
(R)-[1,3'-Bipyrrolidine]-2,2'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-[1,3’-Bipyrrolidine]-2,2’-dione is a chiral compound with significant importance in various fields of chemistry and industry. It is known for its unique structure, which consists of two pyrrolidine rings connected by a dione group. This compound is often used as a building block in the synthesis of more complex molecules and has applications in medicinal chemistry, catalysis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-[1,3’-Bipyrrolidine]-2,2’-dione typically involves the reaction of pyrrolidine with a suitable dione precursor under controlled conditions. One common method includes the use of chlorosulfonic acid in dichloromethane at low temperatures (0-5°C) to facilitate the formation of the desired product . The reaction conditions are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of ®-[1,3’-Bipyrrolidine]-2,2’-dione may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound. The use of solid acid catalysts can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
®-[1,3’-Bipyrrolidine]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione group to hydroxyl groups.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to achieve the desired transformation efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile employed .
Applications De Recherche Scientifique
®-[1,3’-Bipyrrolidine]-2,2’-dione has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of ®-[1,3’-Bipyrrolidine]-2,2’-dione involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (R,R)-2,2’-Bipyrrolidine
- (S,S)-2,2’-Bipyrrolidine
- (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate
Uniqueness
®-[1,3’-Bipyrrolidine]-2,2’-dione is unique due to its specific chiral configuration and the presence of the dione group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of selectivity and efficiency in catalysis and synthesis .
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
1-[(3R)-2-oxopyrrolidin-3-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C8H12N2O2/c11-7-2-1-5-10(7)6-3-4-9-8(6)12/h6H,1-5H2,(H,9,12)/t6-/m1/s1 |
Clé InChI |
GYOYRRFSEXNPCH-ZCFIWIBFSA-N |
SMILES isomérique |
C1CC(=O)N(C1)[C@@H]2CCNC2=O |
SMILES canonique |
C1CC(=O)N(C1)C2CCNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12894850.png)
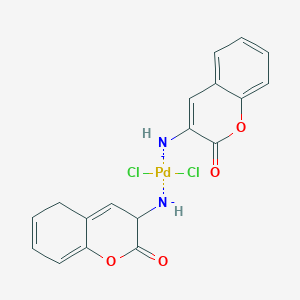
![Decahydrocyclopenta[B]pyrrolizine](/img/structure/B12894856.png)
![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12894860.png)
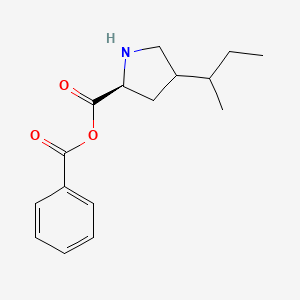
![2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate](/img/structure/B12894879.png)
![[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane](/img/structure/B12894884.png)
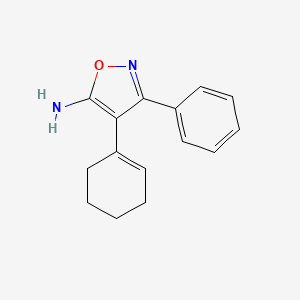
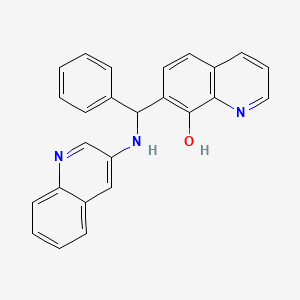

![4-Cyano-2-fluoro-N-{[4-(5-methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}benzamide](/img/structure/B12894913.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12894918.png)
